2-chloro-N'-octanoylbenzohydrazide
Description
2-Chloro-N'-octanoylbenzohydrazide is a synthetic benzohydrazide derivative characterized by a 2-chloro-substituted benzene ring and an octanoyl (C₈H₁₅CO-) group attached to the hydrazide nitrogen. Benzohydrazides are widely studied for their biological activities, including antimicrobial, anticancer, and coordination properties, which are influenced by substituents on the aromatic ring and the hydrazide moiety .
Properties
IUPAC Name |
2-chloro-N'-octanoylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-4-5-6-11-14(19)17-18-15(20)12-9-7-8-10-13(12)16/h7-10H,2-6,11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUFDRDMCVOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzene Ring
- 2-Chloro-N′-(chloroacetyl)benzohydrazide (C₉H₈Cl₂N₂O₂): Features a 2-chloro benzene ring and a chloroacetyl (ClCH₂CO-) group. Molecular weight: 247.08 g/mol .
- 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide : Contains a 3-chloro benzene ring and a 2-chlorobenzylidene group. The benzylidene moiety enables π-π interactions, which may enhance crystallinity or binding to biological targets .
Table 1: Substituent Impact on Benzene Ring
| Compound | Benzene Substituent | Hydrazide Group | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 2-Chloro-N'-octanoylbenzohydrazide | 2-Cl | Octanoyl (C₈H₁₅CO-) | ~322.8* | Hydrophobic long chain |
| 2-Chloro-N′-(chloroacetyl)benzohydrazide | 2-Cl | Chloroacetyl (ClCH₂CO-) | 247.08 | Electron-withdrawing group |
| 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide | 3-Cl | 2-Chlorobenzylidene | 337.62† | Planar aromatic system |
*Calculated based on formula C₁₅H₂₁ClN₂O₂.
†Calculated based on formula C₁₄H₁₁Cl₂N₂O.
Variations in the Hydrazide Moiety
Acyl Group Modifications
- 2-Chloro-N'-(3-phenylpropanoyl)benzohydrazide (C₁₆H₁₅ClN₂O₂): Substituted with a 3-phenylpropanoyl group, introducing aromaticity and moderate hydrophobicity. Molecular weight: 302.76 g/mol .
- 2-Chloro-N'-methyl-N'-(pyridin-2-yl)benzohydrazide : Contains a methyl and pyridinyl group, enhancing solubility in polar solvents due to the pyridine ring. Melting point: 115.0–116.7 °C .
Table 2: Hydrazide Group Comparison
| Compound | Hydrazide Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| 2-Chloro-N'-octanoylbenzohydrazide | Octanoyl (C₈H₁₅CO-) | ~322.8 | High lipophilicity |
| 2-Chloro-N'-(3-phenylpropanoyl)benzohydrazide | 3-Phenylpropanoyl | 302.76 | Moderate hydrophobicity |
| 2-Chloro-N'-methyl-N'-(pyridin-2-yl)benzohydrazide | Methyl, pyridinyl | 275.72 | Polar solubility |
Heterocyclic and Thiophene Derivatives
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide : Incorporates a benzothiophene ring and a long pentadecyl chain. The thiophene ring enhances electronic delocalization, while the pentadecyl chain increases membrane affinity .
- 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-(2-oxo-2H-indol-3-yl)acetohydrazide : Contains benzimidazole and indole rings, which are associated with DNA intercalation and kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
